2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione
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Overview
Description
2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The structure of this compound consists of an isoindoline-1,3-dione core with a 2-methylbenzyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline or other reduced forms.
Substitution: The aromatic ring and the ether linkage can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives .
Scientific Research Applications
2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate dopamine receptors, influencing neurotransmitter signaling pathways . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a potential role in preventing or treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar structural features and biological activities.
2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid:
Uniqueness
2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its potential as a ligand for dopamine receptors and its ability to inhibit β-amyloid aggregation .
Properties
IUPAC Name |
2-[(2-methylphenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-6-2-3-7-12(11)10-20-17-15(18)13-8-4-5-9-14(13)16(17)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXBCPZFERDXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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